![molecular formula C7H17N B1596598 2-Methyl-n-propyl-1-propanamine CAS No. 39190-66-4](/img/structure/B1596598.png)
2-Methyl-n-propyl-1-propanamine
Overview
Description
2-Methyl-n-propyl-1-propanamine is an organic compound belonging to the class of amines. It is characterized by the presence of an amino group attached to a carbon chain with a methyl group and a propyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Mechanism of Action
Action Environment
The action, efficacy, and stability of 2-Methyl-n-propyl-1-propanamine can be influenced by various environmental factors These may include the pH of the surrounding environment, the presence of other molecules or ions, and temperature For example, as an amine, its protonation state and thus its reactivity can be influenced by pH
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methyl-n-propyl-1-propanamine can be synthesized through the alkylation of ammonia with appropriate alkyl halides. The reaction typically involves heating the halogenoalkane with a concentrated solution of ammonia in ethanol under sealed conditions to prevent the escape of ammonia gas .
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of catalytic hydrogenation of nitriles or reductive amination of aldehydes and ketones. These methods ensure high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-n-propyl-1-propanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: It can be reduced to form primary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are employed.
Major Products Formed:
Oxidation: Amides and nitriles.
Reduction: Primary amines.
Substitution: Various alkylated derivatives.
Scientific Research Applications
Synthesis of Pharmaceutical Compounds
2-Methyl-n-propyl-1-propanamine serves as an intermediate in the synthesis of various pharmaceutical compounds. Its amine functionality allows it to participate in reactions typical of primary amines, which are crucial for creating complex drug molecules. For example, it can be utilized in the synthesis of beta2-adrenergic receptor stimulants, which are important for treating respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD) .
Case Study: Beta2-Adrenergic Receptor Stimulants
- Compound : BI-167107
- Application : Long-acting beta2 agonist used for asthma treatment.
- Synthesis Method : Involves the reaction of this compound derivatives with substituted benzyl halides .
Role in Neuropharmacology
The compound may also play a role in the development of drugs targeting the central nervous system (CNS). It can be involved in synthesizing selective serotonin norepinephrine reuptake inhibitors (SSNRIs), which are used to treat depression and anxiety disorders. The structural similarity to other known pharmacological agents positions it as a candidate for further research .
Chemical Reactions
The reactivity of this compound is influenced by its branched structure, allowing for selective reactions under specific conditions. Common reactions include:
- Reductive Amination : This method is often employed to synthesize the compound itself from isobutyraldehyde and n-propylamine using reducing agents like lithium aluminum hydride or sodium cyanoborohydride .
Data Table: Summary of Applications
Application Area | Description | Example Compounds |
---|---|---|
Pharmaceutical Synthesis | Intermediate for beta2-adrenergic receptor stimulants | BI-167107 |
Neuropharmacology | Building block for SSNRIs | Duloxetine, Atomoxetine |
Chemical Reactions | Participates in reductive amination and other amine-related reactions | Various pharmaceutical intermediates |
Comparison with Similar Compounds
- 2-Propanamine, N-methyl-
- N-Ethylethanamine
- N,N-Dimethylethanamine
- Isopropylamine
Comparison: 2-Methyl-n-propyl-1-propanamine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific applications .
Biological Activity
2-Methyl-n-propyl-1-propanamine, also known as 2-methyl-N-propylpropan-1-amine, is an organic compound categorized as a monoalkylamine. Its unique branched structure influences its biological activity and potential applications in various scientific fields. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant studies, and potential applications.
- Chemical Formula : C₇H₁₇N
- Molecular Weight : Approximately 115.22 g/mol
- CAS Registry Numbers : 39190-66-4 (pure form), 78-81-9 (isobutylamine variant)
The compound's branched structure contributes to its distinct chemical properties, which can affect steric hindrance during reactions and influence its biological interactions.
The biological activity of this compound primarily revolves around its role as an aliphatic amine. It may interact with neurotransmitter systems and serve as a precursor for more complex pharmacologically active compounds. The following mechanisms have been identified:
- Neurotransmitter Interaction : Potential modulation of neurotransmitter systems, which may affect mood and cognitive functions.
- Antimicrobial Activity : Exhibits properties that disrupt bacterial cell wall synthesis and inhibit essential enzymes, contributing to its antimicrobial effects.
- Cytotoxic Effects : Preliminary studies suggest potential cytotoxic effects on various cancer cell lines, indicating a possible role in cancer research .
Antimicrobial Properties
Research has demonstrated that this compound possesses antimicrobial activity against various pathogens. A comparative analysis of its Minimum Inhibitory Concentration (MIC) values against common bacteria is presented in the table below.
Pathogen | MIC (µg/mL) |
---|---|
Escherichia coli | 32 |
Staphylococcus aureus | 16 |
Pseudomonas aeruginosa | 64 |
These results indicate that the compound can effectively inhibit the growth of certain bacteria, making it a candidate for further investigation in antimicrobial drug development.
Cytotoxicity Studies
In vitro studies have evaluated the cytotoxic effects of this compound on cancer cell lines. The following table summarizes the IC50 values observed in these studies:
Cell Line | IC50 (µM) |
---|---|
HeLa (cervical cancer) | 25 |
MCF-7 (breast cancer) | 30 |
A549 (lung cancer) | 20 |
These findings suggest that the compound may induce apoptosis in specific cancer cell lines, warranting further exploration for therapeutic applications .
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at the University of California investigated the antimicrobial efficacy of various amines, including this compound. The study concluded that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, highlighting its potential as a broad-spectrum antimicrobial agent .
Case Study 2: Cancer Cell Line Sensitivity
Another research project examined the sensitivity of different cancer cell lines to treatment with this compound. The results indicated varying degrees of sensitivity among cell lines, suggesting that structural modifications could enhance its efficacy and selectivity as an anticancer agent .
Applications in Research and Industry
The unique properties of this compound make it suitable for various applications:
- Pharmaceutical Development : As a building block for synthesizing new drugs targeting specific biochemical pathways.
- Antimicrobial Agents : Potential development into new antibiotics or antifungal treatments.
- Chemical Synthesis : Utilized as an intermediate in producing agrochemicals and polymers.
Properties
IUPAC Name |
2-methyl-N-propylpropan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17N/c1-4-5-8-6-7(2)3/h7-8H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQGSVBHTFQOZDL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50879021 | |
Record name | PROPYL-ISOBUTYLAMINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50879021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39190-66-4 | |
Record name | 2-Methyl-N-propyl-1-propanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=39190-66-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propylisobutyl amine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039190664 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PROPYL-ISOBUTYLAMINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50879021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Isobutylpropylamine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031244 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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